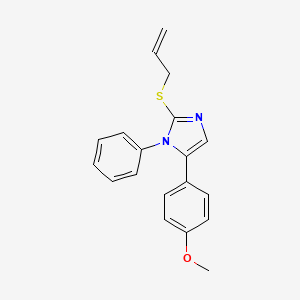

2-(allylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-3-13-23-19-20-14-18(15-9-11-17(22-2)12-10-15)21(19)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYQQRLLDGWULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves the reaction of 4-methoxyphenyl isocyanate with allylthiol and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound exhibits significant anticancer activity against various cancer cell lines. Research indicates that it may induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest. The following table summarizes key findings related to its anticancer effects:

| Study | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 52 | Induces apoptosis and G2/M phase arrest |

| Study B | MDA-MB-231 (triple-negative breast cancer) | 74 | Inhibits tubulin polymerization |

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. 2-(Allylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole has been investigated for its efficacy against various bacterial and fungal strains, showing promising results in inhibiting growth.

Biological Studies

Biochemical Pathway Exploration

This compound serves as a valuable tool in studying biochemical pathways involving imidazole-containing enzymes and receptors. Its ability to modulate enzyme activity makes it suitable for investigating mechanisms of action in various biological contexts.

In Vivo Studies

Research has demonstrated that this compound can be utilized in in vivo models to assess its therapeutic potential. Studies have focused on its effects on tumor growth and metastasis, providing insights into its pharmacodynamics.

Chemical Research

Synthesis of Complex Molecules

The unique structure of this compound allows it to act as a building block for synthesizing more complex organic compounds. Researchers have employed this compound in multi-step synthesis processes, contributing to the development of novel materials.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard due to its distinct chemical properties. It is used in various analytical techniques to calibrate instruments and validate methods.

Case Studies

-

Anticancer Activity in Breast Cancer Models

A study focusing on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability through apoptotic pathways. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies. -

Inhibition of Urease Activity

In another investigation, derivatives of imidazoles including the target compound were tested for urease inhibitory activity. Results indicated that certain modifications to the imidazole ring enhanced inhibitory potency, suggesting avenues for drug development targeting urease-related disorders.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the presence of the allylthio group may facilitate the formation of reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent patterns are compared below:

*Molecular weight calculated based on formula.

Key Findings from Comparative Analysis

a) Position 2 Substituents

- Electron-withdrawing groups (e.g., -NO₂ in 3h) enhance antifungal activity, while allylthio may influence solubility or membrane permeability due to its hydrophobic nature .

b) Position 5 Modifications

- Replacing the 4-methoxyphenyl group with trifluoromethyl (CF₃) increases lipophilicity (XLogP3 = 2.6 vs.

- Phenyl at position 5 (microwave-synthesized analogs) reduces polarity compared to 4-methoxyphenyl, which could decrease antifungal efficacy but improve metabolic stability .

Biological Activity

2-(Allylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, a compound with the CAS number 1206986-01-7, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18N2OS

- Molecular Weight : 342.42 g/mol

- Structure : The compound features an imidazole ring substituted with an allylthio group and a methoxyphenyl moiety.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G2/M phase arrest.

- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death.

- Reduction of Metastasis : Studies suggest that it inhibits matrix metalloproteinases (MMPs), which are involved in cancer cell invasion.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains.

Efficacy Against Bacteria

The compound has been tested against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.

In Vivo Studies

In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Breast Cancer Model

In a study involving a breast cancer xenograft model, treatment with this compound led to a significant reduction in tumor size compared to control groups.

Case Study 2: Inflammatory Response in Rats

A rat model of induced inflammation showed that the compound reduced paw edema significantly compared to the control group, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(allylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, and how is structural purity validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with ammonium acetate in the presence of a thiolating agent (e.g., allyl mercaptan). For example, analogous imidazole derivatives are synthesized via cyclocondensation reactions under reflux conditions in ethanol or acetonitrile, using catalysts like acetic acid or iodine . Structural validation employs:

- FT-IR spectroscopy to confirm functional groups (e.g., C=S stretching at ~650 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and allylthio group integration .

- Elemental analysis (CHNS) to match experimental and calculated composition .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., DCM/hexane). Data collection uses Mo/Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL/SHELXS) is widely employed for structure solution and refinement, particularly for small molecules. For example, SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against crystallographic databases .

Q. What computational tools are used to predict the binding affinity of this compound to biological targets?

- Methodological Answer : AutoDock4 and AutoDockTools4 are commonly used for molecular docking. The protocol involves:

- Preparing the ligand (compound) and receptor (target protein) files in PDBQT format.

- Setting grid parameters to encompass the active site.

- Running Lamarckian genetic algorithm (LGA) simulations to assess binding modes and calculate ΔG (binding energy) .

- Validation via redocking known ligands (e.g., co-crystallized inhibitors) to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (SCXRD). To address this:

- Perform variable-temperature NMR to probe conformational flexibility.

- Use DFT calculations (e.g., Gaussian09) to model optimized geometries and compare with crystallographic data .

- Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., π-π stacking, H-bonds) that stabilize specific conformations in the solid state .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography .

- Catalyst screening : Iodine or FeCl₃ can accelerate cyclization steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hours under reflux) while maintaining yield .

- In-situ monitoring : TLC or HPLC tracks intermediate formation to prevent side reactions .

Q. How does substituent variation (e.g., methoxy vs. halogen groups) impact the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Synthesizing analogs with systematic substituent changes (e.g., 4-fluorophenyl, 4-bromophenyl) .

- Assaying biological activity (e.g., antifungal IC₅₀) and correlating with electronic (Hammett σ) or steric parameters.

- Computational QSAR models (e.g., CoMFA/CoMSIA) map electrostatic/hydrophobic fields to activity trends .

Q. What challenges arise in refining the crystal structure of this compound when twinning or disorder is present?

- Methodological Answer : For twinned crystals:

- Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .

- Disorder in the allylthio group is resolved by splitting the moiety into two conformers with occupancy refinement (PART command in SHELXL) .

- Validate refinement with R-factor convergence (<5%) and low residual electron density (<0.5 eÅ⁻³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.